molecular formula C14H21N3O2 B7582987 2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone

2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone

Cat. No. B7582987
M. Wt: 263.34 g/mol
InChI Key: XLKNWNGBOYQAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to reduce inflammation and oxidative stress in various experimental models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone in lab experiments is its potent pharmacological activity. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone. One possible direction is to investigate its potential applications in the treatment of various infectious diseases, including bacterial, fungal, and viral infections. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, future research could focus on developing more efficient and sustainable synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone involves the reaction of 7-azaspiro[4.4]nonane-2,6-dione with 5-propyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been found to possess potent anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-3-11-8-12(16-15-11)13(18)17-6-4-14(9-17)5-7-19-10-14/h8H,2-7,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKNWNGBOYQAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCC3(C2)CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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